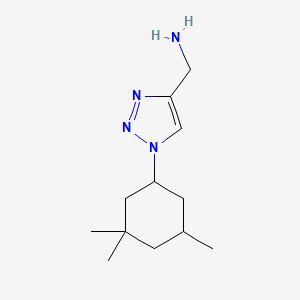

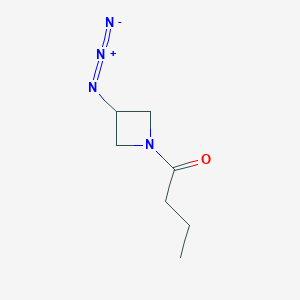

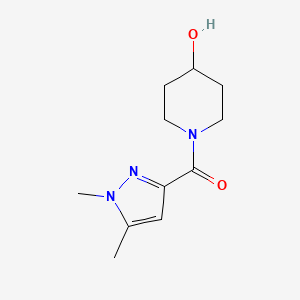

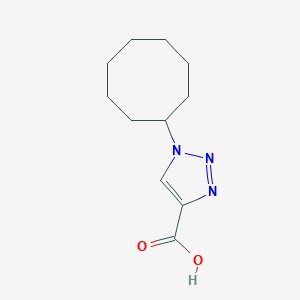

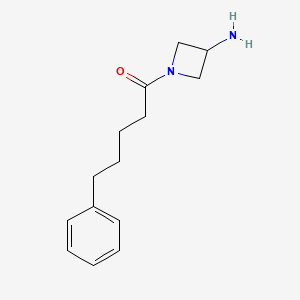

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one

説明

The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” is a related compound with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 and is a powder in physical form .

Molecular Structure Analysis

The related compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has a molecular weight of 164.63 . The exact molecular structure of “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one” could not be found.

Physical And Chemical Properties Analysis

The related compound “1-(3-Aminoazetidin-1-yl)ethanone” has a molecular weight of 114.15, and a LogP of -0.18600 . It’s important to note that these properties may not be the same for “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one”.

科学的研究の応用

Antibacterial Applications

- Novel Antibacterial Agents : A study highlighted the design of m-aminophenyl groups as novel N-1 substituents in quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The research indicated the importance of a specific structural arrangement for antibacterial efficacy, suggesting that similar strategies could be applied to other compound classes for enhanced activity (Kuramoto et al., 2003).

Anticancer Activity

- Anti-Bone Cancer Activity : Another study involved the synthesis of a heterocyclic compound designed from specific starting materials, demonstrating in vitro anticancer activities against human bone cancer cell lines. The approach illustrates how structural modifications in organic compounds can lead to significant biological activities, potentially opening avenues for the development of new cancer therapies (Lv et al., 2019).

Synthetic Methodologies

- Enantioselective Synthesis : Research on the enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential reactions highlights advanced synthetic strategies that can produce bioactive molecules efficiently. Such methodologies can be crucial for generating compounds with specific stereochemical configurations, which is often a key factor in their biological activities (Jha et al., 2010).

Neurotransmitter Reuptake Inhibitors

- Monoamine Uptake Inhibitors : The synthesis and evaluation of 2-aminopentanophenones as selective inhibitors of dopamine and norepinephrine transporters, with minimal effects on serotonin, were reported. This research is relevant to the development of treatments for conditions such as depression and cocaine abuse, demonstrating the therapeutic potential of manipulating neurotransmitter reuptake mechanisms (Meltzer et al., 2006).

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .

Mode of Action

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, triggering a response. The activation of the histamine H3 receptor leads to various downstream effects, including the modulation of neurotransmitter release .

Biochemical Pathways

Upon activation of the histamine H3 receptor, 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in various cellular processes, including the regulation of neurotransmitter release. The activation of the histamine H3 receptor can lead to a decrease in cAMP levels, which in turn modulates the release of neurotransmitters .

Pharmacokinetics

The compound has been described as having good metabolic stability , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The activation of the histamine H3 receptor by 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one can lead to various molecular and cellular effects. These include the modulation of neurotransmitter release, which can affect cognitive and sleep-wake functions .

特性

IUPAC Name |

1-(3-aminoazetidin-1-yl)-5-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-10-16(11-13)14(17)9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQGNBWNNUTUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。